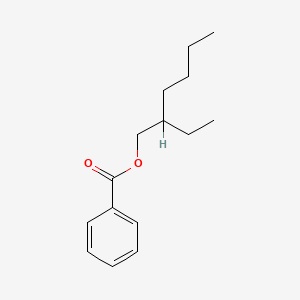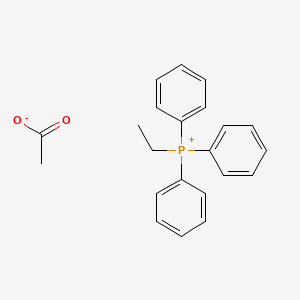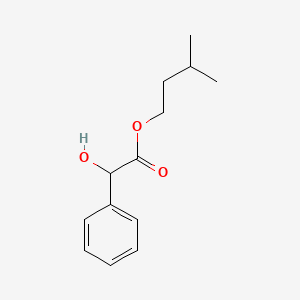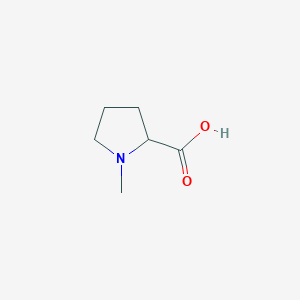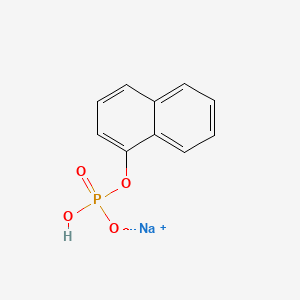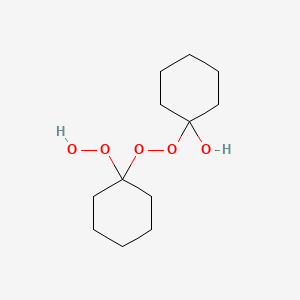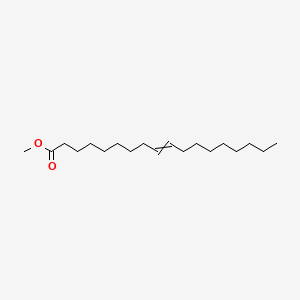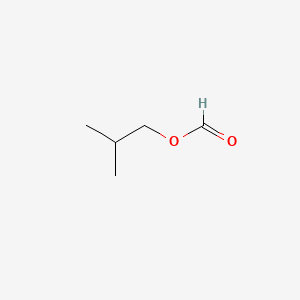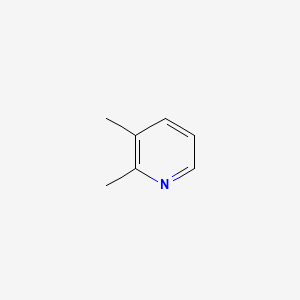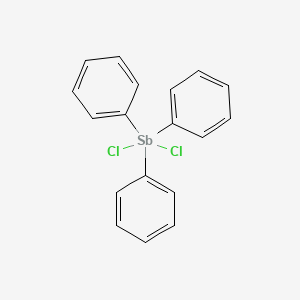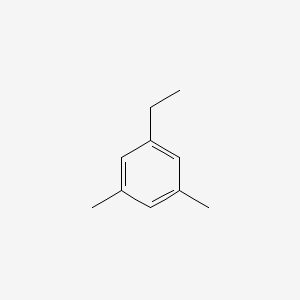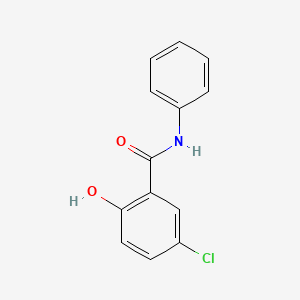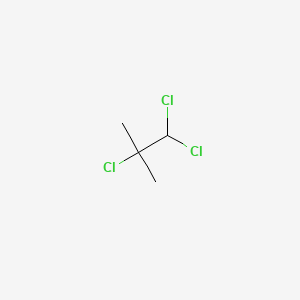
1,1,2-Trichloro-2-methylpropane
説明
1,1,2-Trichloro-2-methylpropane is a chemical compound with the molecular formula C4H7Cl3 . It has an average mass of 161.457 Da and a monoisotopic mass of 159.961334 Da .
Molecular Structure Analysis
The molecular structure of 1,1,2-Trichloro-2-methylpropane consists of a propane molecule where three hydrogen atoms have been replaced by chlorine atoms . The exact spatial arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis
1,1,2-Trichloro-2-methylpropane has an average mass of 161.457 Da and a monoisotopic mass of 159.961334 Da . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.科学的研究の応用
Physical Properties and Crystal Structure
- Physical Characteristics : 1,1,2-Trichloro-2-methylpropane, closely related to 1,1,1,2-tetrachloro-2-methylpropane, exhibits interesting physical properties like cubic structure at room temperatures, with specific orientational or rotational disorder in molecules. It undergoes a phase transition at specific temperatures, indicating its potential for various physical applications (Koide, Oda, & Nitta, 1956).
Rotational Isomerism Studies
- Rotational Isomerism : Studies on compounds closely related to 1,1,2-Trichloro-2-methylpropane, like 1,1-dichloro-2-methylpropane, have been conducted to understand the energy differences between rotamers. These studies contribute significantly to our understanding of molecular behavior and potential applications in molecular dynamics and chemistry (Heatley & Allen, 1969).
Homolytic Isomerisation
- Homolytic Isomerisation : Research into the homolytic isomerization of related compounds like 1,1,1-trichloro-2-bromopropene has provided insights into the behavior of 1,1,2-Trichloro-2-methylpropane under similar conditions. This is crucial for understanding chemical reactions under the influence of factors like ultraviolet light (Nesmeyanov, Freĭdlina, & Kost, 1957).
Volumetric Properties Study
- Volumetric Properties : Investigations into the volumetric properties of short-chain chloroalkanes, including 1-chloro-2-methylpropane, contribute to the understanding of molecular interactions and structures, which is vital for applications in material science and chemical engineering (Guerrero et al., 2012).
Molecular Dynamics and SN1 Reactivity
- Molecular Dynamics in Ionic Liquids : Studies on the SN1 ionization reaction of related compounds like 2-chloro-2-methylpropane in ionic liquids provide valuable insights into molecular dynamics and reactivity, crucial for understanding chemical behavior in various solvents (Shim & Kim, 2008).
Conformational Analysis and Spectroscopy
- Molecular Conformations : Research focusing on the molecular conformations and vibrational spectra of compounds similar to 1,1,2-Trichloro-2-methylpropane, like 1-chloro-2-methylpropane, enhances our understanding of molecular geometry and stability. Such studies are essential in spectroscopy and molecular structure analysis (Crowder & Lin, 1980).
Safety And Hazards
While specific safety and hazard data for 1,1,2-Trichloro-2-methylpropane was not found, it’s important to handle all chlorinated hydrocarbons with care. They can be harmful if swallowed and may cause skin and eye irritation . Always use appropriate personal protective equipment and work in a well-ventilated area when handling such chemicals .
特性
IUPAC Name |
1,1,2-trichloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c1-4(2,7)3(5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHZKFKOHHEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334350 | |
| Record name | 1,1,2-Trichloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trichloro-2-methylpropane | |
CAS RN |
29559-52-2 | |
| Record name | 1,1,2-Trichloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



